molecular formula C9H15N3O B11996914 N-(3,5-dimethyl-1H-pyrazol-4-yl)butanamide CAS No. 354135-93-6

N-(3,5-dimethyl-1H-pyrazol-4-yl)butanamide

Cat. No.: B11996914
CAS No.: 354135-93-6
M. Wt: 181.23 g/mol
InChI Key: YCTQOGOFEYWARP-UHFFFAOYSA-N
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Description

    N-(3,5-dimethyl-1H-pyrazol-4-yl)butanamide: is a chemical compound with the molecular formula CHNO. It consists of a pyrazole ring (a five-membered heterocycle containing two nitrogen atoms) attached to a butanamide group.

  • The compound’s systematic name reflects its structure: the pyrazole ring has substituents at positions 3 and 5, both of which are methyl groups.
  • While this compound may not be widely known, it has potential applications in various fields due to its unique structure.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Researchers may explore its reactivity, design analogs, and study its interactions with other molecules.

      Biology and Medicine: Investigate potential bioactivity, pharmacological effects, or use as a building block for drug discovery.

      Industry: Its unique structure might find applications in materials science or as a precursor for other compounds.

  • Mechanism of Action

    • The specific mechanism of action for N-(3,5-dimethyl-1H-pyrazol-4-yl)butanamide remains an open question. Further research is needed to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: stands out due to its specific methyl-substituted pyrazole ring and amide functionality.

    Remember that while this

    Properties

    CAS No.

    354135-93-6

    Molecular Formula

    C9H15N3O

    Molecular Weight

    181.23 g/mol

    IUPAC Name

    N-(3,5-dimethyl-1H-pyrazol-4-yl)butanamide

    InChI

    InChI=1S/C9H15N3O/c1-4-5-8(13)10-9-6(2)11-12-7(9)3/h4-5H2,1-3H3,(H,10,13)(H,11,12)

    InChI Key

    YCTQOGOFEYWARP-UHFFFAOYSA-N

    Canonical SMILES

    CCCC(=O)NC1=C(NN=C1C)C

    Origin of Product

    United States

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